molecular formula C5H9NO B3345868 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- CAS No. 111887-60-6

3-Azabicyclo[3.1.0]hexane, 3-hydroxy-

Cat. No.: B3345868
CAS No.: 111887-60-6
M. Wt: 99.13 g/mol
InChI Key: MXXIOLISUBOQOZ-UHFFFAOYSA-N
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Description

3-Azabicyclo[310]hexane, 3-hydroxy- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- can be achieved through several methods. One common approach involves the cyclization of 1,n-enynes using transition metal catalysis. This method allows for the simultaneous formation of both rings in a single reaction, utilizing easily accessible starting materials . Another method involves the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides high yields and diastereoselectivities .

Industrial Production Methods

Industrial production methods for 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- typically involve large-scale cyclopropanation reactions using metal catalysts. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane, 3-hydroxy- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- include transition metal catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivities.

Major Products Formed

The major products formed from the reactions of 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- involves its interaction with specific molecular targets and pathways. For example, as a reuptake inhibitor, it binds to transporter proteins that regulate the levels of neurotransmitters in the synaptic cleft, thereby modulating their activity . The compound’s structural features allow it to interact with various biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

3-Azabicyclo[3.1.0]hexane, 3-hydroxy- can be compared with other similar compounds, such as:

The uniqueness of 3-Azabicyclo[3.1.0]hexane, 3-hydroxy- lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

IUPAC Name

3-hydroxy-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-6-2-4-1-5(4)3-6/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXIOLISUBOQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548566
Record name 3-Azabicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111887-60-6
Record name 3-Azabicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane, 3-hydroxy-
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane, 3-hydroxy-
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3-Azabicyclo[3.1.0]hexane, 3-hydroxy-
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3-Azabicyclo[3.1.0]hexane, 3-hydroxy-
Reactant of Route 5
3-Azabicyclo[3.1.0]hexane, 3-hydroxy-
Reactant of Route 6
3-Azabicyclo[3.1.0]hexane, 3-hydroxy-

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